molecular formula C19H28N2O2 B2886397 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2320862-00-6

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2886397
CAS No.: 2320862-00-6
M. Wt: 316.445
InChI Key: MZYJAJLXYSUSRF-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: Starting from a suitable diamine, cyclization can be achieved using a dihalide under basic conditions.

    Introduction of the Cyclobutyl Group: This can be done via a nucleophilic substitution reaction where a cyclobutyl halide reacts with the diazepane.

    Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the diazepane ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the diazepane ring suggests potential interaction with the central nervous system, similar to other diazepane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic.

    Cyclobutylamine: Contains the cyclobutyl group, used in organic synthesis.

    4-Methoxybenzoyl Chloride: Used in the synthesis of various aromatic compounds.

Uniqueness

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the combination of the cyclobutyl group, diazepane ring, and methoxyphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 252.37 g/mol
  • CAS Number : 2319786-63-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and anxiety response. The specific binding affinities and inhibition constants remain under investigation, but preliminary data suggest significant activity against certain receptor subtypes.

Antidepressant Effects

In a study examining the antidepressant-like effects of similar diazepane derivatives, it was found that compounds with structural similarities exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties. This suggests that this compound may also possess similar effects due to its structural analogies with known antidepressants.

Neuroprotective Properties

Research indicates that compounds containing diazepane moieties can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, a related compound demonstrated the ability to decrease reactive oxygen species (ROS) levels in vitro, which could translate to protective effects in neurodegenerative conditions .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects of diazepane derivatives.
    • Method : Forced swim test in rodents.
    • Findings : Significant reduction in immobility time was observed, suggesting potential for treating depression.
  • Neuroprotective Study :
    • Objective : Assess neuroprotective effects against oxidative stress.
    • Method : In vitro assays measuring ROS levels.
    • Findings : Compounds significantly reduced ROS levels, indicating potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility time
NeuroprotectiveDecreased reactive oxygen species
Serotonin Receptor ModulationPotential modulation observed

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-9-6-16(7-10-18)8-11-19(22)21-13-3-12-20(14-15-21)17-4-2-5-17/h6-7,9-10,17H,2-5,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJAJLXYSUSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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